molecular formula C20H20N4OS B15004007 N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide CAS No. 889949-79-5

N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide

Cat. No.: B15004007
CAS No.: 889949-79-5
M. Wt: 364.5 g/mol
InChI Key: RRPOCEYOQJTHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a fused 1,5-naphthyridine core substituted with a cyano group and a thioether-linked acetamide side chain. This article provides a detailed comparison with analogous compounds, emphasizing structural, spectroscopic, and synthetic differences.

Properties

CAS No.

889949-79-5

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

N-benzyl-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N4OS/c21-11-16-10-17-19(15-6-8-24(17)9-7-15)23-20(16)26-13-18(25)22-12-14-4-2-1-3-5-14/h1-5,10,15H,6-9,12-13H2,(H,22,25)

InChI Key

RRPOCEYOQJTHHB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCC4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano group and the naphthyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The sulfanylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a common scaffold with several acetamide derivatives (Table 1). Key structural differences lie in the substituents on the acetamide nitrogen and the aromatic/heterocyclic moieties:

Compound Name Substituent on Acetamide Nitrogen Core Structure Variations Molecular Weight (g/mol) Key References
N-Benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide Benzyl 1,5-Naphthyridine with cyano group ~423.5 (calc.)
N-(5-Chloro-2-methoxyphenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide 5-Chloro-2-methoxyphenyl Same as target compound ~488.0 (calc.)
N-(4-Chlorophenethyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide 4-Chlorophenethyl Same as target compound ~471.0 (calc.)
N-(4-Chlorophenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide 4-Chlorophenyl Same as target compound ~442.9 (calc.)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 1,5-Dimethyl-3-oxo-pyrazol-4-yl Pyrazole core instead of naphthyridine ~395.2

Key Observations :

  • Hydrogen Bonding : Compounds with nitro or amide groups (e.g., ’s 6b–6c) exhibit stronger intermolecular interactions via –NH and C=O groups, as evidenced by IR peaks near 1670–1682 cm⁻¹ (C=O stretch) and 3262–3302 cm⁻¹ (–NH stretch) .
Spectroscopic and Crystallographic Data
  • IR Spectroscopy: The target compound’s benzyl group would show characteristic C–H stretches (~3030–3060 cm⁻¹), while its cyano group absorbs near ~2200 cm⁻¹. In contrast, nitro-substituted analogs (e.g., 6b–6c) exhibit asymmetric –NO₂ stretches at ~1504–1535 cm⁻¹ .
  • NMR Spectroscopy :
    • The benzyl group’s protons resonate as a singlet (~5.3–5.5 ppm for –CH₂–), distinct from the split signals of chlorophenyl or nitrophenyl substituents (e.g., 6b’s aromatic protons at 7.20–8.61 ppm) .
    • Dihedral angles between aromatic rings in analogs like 2-(3,4-dichlorophenyl)acetamide range from 44.5° to 77.5°, influencing molecular conformation and crystal packing .
  • Crystallography :
    • Hydrogen-bonding patterns (e.g., R₂²(10) motifs in ) are critical for stabilizing crystal structures. The benzyl group’s steric bulk may reduce such interactions compared to planar chlorophenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.